2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide
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Description
2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H17F2N3O3S and its molecular weight is 441.45. The purity is usually 95%.
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Scientific Research Applications
Imaging Applications
A novel series of compounds, including derivatives closely related to the mentioned chemical structure, have been synthesized and evaluated for their potential in imaging applications. Specifically, compounds within this series have been explored for their ability to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. Studies have demonstrated the synthesis and biological evaluation of these compounds, highlighting their subnanomolar affinity for TSPO and potential as in vivo positron emission tomography (PET) radiotracers for imaging neuroinflammation (Damont et al., 2015).
Synthesis of Novel Compounds
Research has focused on synthesizing novel heterocycles incorporating the antipyrine moiety, utilizing key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. These efforts have led to the creation of new coumarins, pyridines, pyrroles, thiazoles, and aminopyrazoles with characterized antimicrobial activities, showcasing the molecule's versatility as a precursor in synthesizing biologically active compounds (Bondock et al., 2008).
Antimicrobial Activities
Further studies have synthesized and evaluated novel thienopyrimidine linked rhodanine derivatives for their antimicrobial activity. These compounds, including variations of the core structure, have demonstrated potent antibacterial efficacy against various strains, including E. coli and B. subtilis, with minimal inhibitory concentrations indicating their potential as effective antimicrobial agents (Kerru et al., 2019).
Anti-inflammatory and Antinociceptive Properties
Another dimension of research has explored the derivatives of pyrazolopyrimidin-4(5H)-ones for their antinociceptive and anti-inflammatory properties. These studies have highlighted the synthesis of compounds with significant activity in models of pain and inflammation, pointing towards the therapeutic potential of derivatives in treating conditions associated with pain and inflammation (Selvam et al., 2012).
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O3S/c1-12-13(2)25-22-27(21(12)29)18(11-31-22)14-4-3-5-16(8-14)26-20(28)10-30-19-7-6-15(23)9-17(19)24/h3-9,11H,10H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFENRRQRSZSKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide |
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